

Toxicological Profile of Potassium Perfluoro(2-ethoxyethane)sulfonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Potassium perfluoro(2-ethoxyethane)sulfonate
Cat. No.:	B047388

[Get Quote](#)

An In-Depth Technical Guide

Disclaimer: This document provides a summary of the currently available toxicological information for **Potassium perfluoro(2-ethoxyethane)sulfonate** (CAS No. 117205-07-9). It is intended for researchers, scientists, and drug development professionals. A comprehensive literature search has revealed a significant lack of specific toxicological studies for this particular compound. The majority of available data pertains to structurally related per- and polyfluoroalkyl substances (PFAS), such as Potassium Perfluorohexanesulfonate (PFHxS) and Potassium Perfluorooctanesulfonate (PFOS). While this information is presented for comparative purposes, it should not be directly extrapolated to predict the toxicological profile of **Potassium perfluoro(2-ethoxyethane)sulfonate**.

Hazard Identification and Classification

Based on the available Safety Data Sheet (SDS), **Potassium perfluoro(2-ethoxyethane)sulfonate** is classified as a substance that causes skin and eye irritation and may cause respiratory irritation.^[1] Precautionary measures include wearing protective gloves, clothing, and eye/face protection.^[1] In case of contact, standard first aid measures are recommended.^[1]

Table 1: GHS Hazard Classification for **Potassium perfluoro(2-ethoxyethane)sulfonate**

Hazard Class	Hazard Statement Code
Skin Irritation (Category 2)	H315
Eye Irritation (Category 2A)	H319
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation	H335

Source: Synquest Labs Safety Data Sheet[\[1\]](#)

Toxicological Data for Structurally Related Compounds

Due to the absence of specific toxicological studies on **Potassium perfluoro(2-ethoxyethane)sulfonate**, this section summarizes data from studies on structurally related PFAS compounds, namely Potassium Perfluorohexanesulfonate (PFHxS) and Potassium Perfluorooctanesulfonate (PFOS). This information is provided to offer a general understanding of the potential toxicological concerns associated with this class of chemicals.

Subchronic Toxicity

A 182-day oral toxicity study of potassium PFOS in cynomolgus monkeys identified the liver as a target organ, with effects including increased liver weights and hepatocellular hypertrophy.[\[2\]](#) Lowered serum total cholesterol and triiodothyronine concentrations were also observed.[\[2\]](#)

Table 2: Subchronic Oral Toxicity of Potassium Perfluorooctanesulfonate (PFOS) in Cynomolgus Monkeys

Study Duration	Species	Route of Administration	Dose Levels (mg/kg/day)	NOAEL (mg/kg/day)	Key Findings
182 days	Cynomolgus Monkey	Oral (gavage)	0, 0.03, 0.15, 0.75	0.15	Increased liver weight, hepatocellular hypertrophy, decreased serum total cholesterol and triiodothyronine at 0.75 mg/kg/day. [2]

NOAEL: No-Observed-Adverse-Effect Level

Reproductive and Developmental Toxicity

Studies on potassium PFHxS in rats and mice have been conducted to evaluate its potential for reproductive and developmental toxicity.

Table 3: Reproductive and Developmental Toxicity of Potassium Perfluorohexanesulfonate (PFHxS)

Species	Route of Administration	Dose Levels (mg/kg/day)	Key Findings
Sprague Dawley Rat	Oral (gavage)	0, 0.3, 1, 3, 10	No reproductive or developmental effects were observed. Effects in parental males included reductions in serum total cholesterol and decreased prothrombin time. [3]
CD-1 Mouse	Oral (gavage)	Up to 3	Equivocal decrease in live litter size at 1 and 3 mg/kg/day. Adaptive hepatocellular hypertrophy in F0 males. [4] [5]

Experimental Protocols for Cited Studies on Related Compounds

Subchronic Oral Toxicity Study of Potassium PFOS in Cynomolgus Monkeys

- Test Substance: Potassium Perfluorooctanesulfonate (PFOS)
- Species: Male and female cynomolgus monkeys
- Administration: Oral gavage daily for 182 days.
- Dose Groups: 0, 0.03, 0.15, and 0.75 mg/kg/day.
- Observations: Clinical signs, body weight, food consumption, hematology, clinical chemistry, and organ weights were monitored. Gross and microscopic pathology were performed.

- Recovery Groups: Animals from the control and 0.75 mg/kg/day groups were monitored for one year after cessation of treatment.[2]

Reproductive and Developmental Toxicity Study of Potassium PFHxS in Sprague Dawley Rats

- Test Substance: Potassium Perfluorohexanesulfonate (K+PFHxS)
- Species: 15 male and 15 female Sprague Dawley rats per group.
- Administration: Oral gavage with K+PFHxS in 0.5% carboxymethylcellulose.
- Dosing Regimen: Dosing occurred for 14 days prior to cohabitation, during cohabitation, and until the day before sacrifice for males (minimum 42 days) and through gestation and lactation for females.
- Evaluations: Reproductive success, clinical signs, body weight, food consumption, estrous cycling, neurobehavioral effects, gross and microscopic anatomy of selected organs, sperm analysis, hematology, and clinical pathology were assessed.[3]

Reproductive and Developmental Toxicity of Potassium PFHxS in CD-1 Mice

- Test Substance: Potassium Perfluorohexanesulfonate (K+PFHxS)
- Species: 30 male and 30 female CD-1 mice per group.
- Administration: Oral gavage.
- Dosing Regimen: F0 generation was dosed before mating, and for females, through gestation and lactation. F1 pups were directly dosed for 14 days after weaning.
- Evaluations: Litter size, pup survival, developmental landmarks (preputial separation and vaginal opening), reproductive parameters, hematology, clinical pathology, thyroid stimulating hormone (TSH), neurobehavioral effects, and histopathology were examined.[4][5]

Logical Workflow for Toxicity Assessment of Novel Compounds

In the absence of direct toxicological data for a specific chemical like **Potassium perfluoro(2-ethoxyethane)sulfonate**, a structured approach is necessary to estimate its potential hazards. This often involves leveraging data from structurally similar compounds, a process known as "read-across." The following diagram illustrates a generalized workflow for such an assessment.

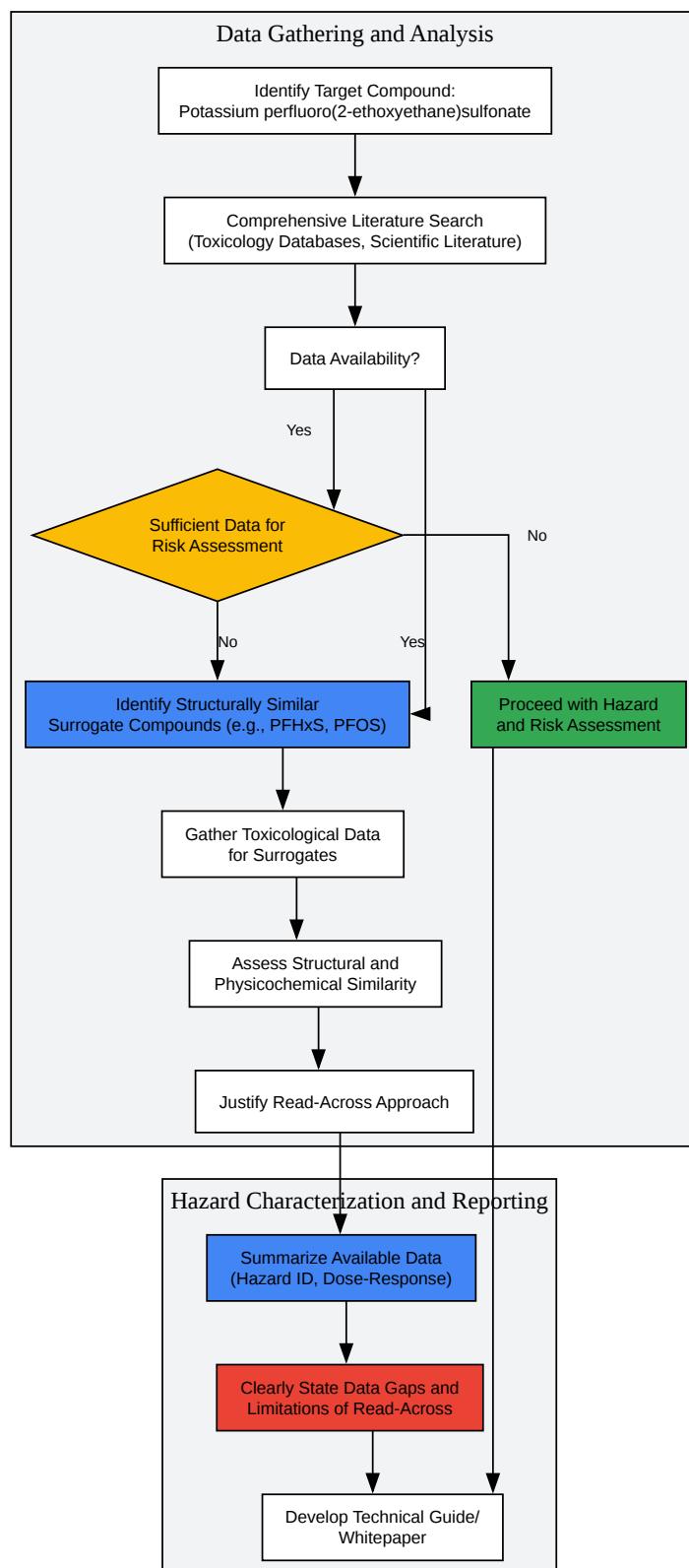

[Click to download full resolution via product page](#)

Figure 1: Generalized workflow for toxicity assessment of a data-poor compound.

Conclusion

There is a critical lack of publicly available toxicological data for **Potassium perfluoro(2-ethoxyethane)sulfonate**. The primary information is limited to its classification as a skin, eye, and respiratory irritant. While data from structurally related PFAS compounds like PFHxS and PFOS suggest potential for effects on the liver, lipid metabolism, and thyroid hormones, as well as potential reproductive and developmental effects, these findings cannot be directly applied to **Potassium perfluoro(2-ethoxyethane)sulfonate** without further investigation.

For a comprehensive understanding of the toxicological profile of **Potassium perfluoro(2-ethoxyethane)sulfonate**, dedicated studies are required, including assessments of acute, subchronic, and chronic toxicity, as well as genotoxicity, reproductive, and developmental toxicity. In the interim, a precautionary approach to handling this compound is warranted based on the known hazards of the broader PFAS class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. synquestlabs.com [synquestlabs.com]
- 2. Subchronic toxicity studies on perfluorooctanesulfonate potassium salt in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of potential reproductive and developmental toxicity of potassium perfluorohexanesulfonate in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reproductive and developmental toxicity of potassium perfluorohexanesulfonate in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- To cite this document: BenchChem. [Toxicological Profile of Potassium Perfluoro(2-ethoxyethane)sulfonate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b047388#toxicological-profile-of-potassium-perfluoro-2-ethoxyethane-sulfonate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com